Zinc bacteriochlorophyll a

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

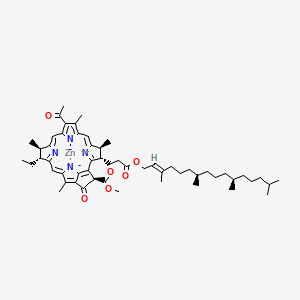

Zn-Bacterio-chlorophyll a is a metallotetrapyrrole.

Applications De Recherche Scientifique

Light Harvesting

Supramolecular Structures

Zn-BChl a has been utilized in the construction of supramolecular structures that mimic natural photosynthetic systems. Research has demonstrated the formation of nanosheets composed of self-assembled zinc chlorophyll derivatives, which exhibit properties similar to chlorosomal bacteriochlorophyll aggregates. These structures can serve as artificial light-harvesting antennas, enhancing the efficiency of energy capture in photovoltaic applications .

Light-Harvesting Complexes

Zn-BChl a is integral to the assembly of light-harvesting complexes (LHCs) within lipid bilayers. Studies have shown that LHCs constructed with Zn-BChl a exhibit stable photocurrent generation, making them suitable for use in biohybrid solar cells . The incorporation of Zn-BChl a into polypeptides allows for efficient energy transfer, which is crucial for optimizing solar energy conversion processes.

Photosensitization

Photodynamic Therapy

The photophysical characteristics of Zn-BChl a make it an excellent candidate for use as a photosensitizer in photodynamic therapy (PDT). Its ability to absorb light in the longer wavelength region enhances its efficacy in targeting cancer cells and pathogens . The compound's fluorescence properties can be harnessed to generate reactive oxygen species upon light activation, leading to cell death in targeted tissues.

Immunosensing Applications

Zn-BChl a has been explored as a fluorescent label in immunoassays due to its high stokes shift and long fluorescence wavelengths. It has been successfully used to create biosensors that detect specific biomolecules, leveraging its luminescent properties for enhanced sensitivity and specificity . For instance, conjugates of Zn-BChl a with antibodies have shown promise in targeting bacterial infections with high phototoxicity under illumination.

Environmental Applications

Dye-Sensitized Solar Cells

Zn-BChl a is also being investigated for its role in dye-sensitized solar cells (DSSCs). The compound's strong absorption characteristics and ability to facilitate charge separation make it an attractive option for improving the efficiency of these solar cells. Research indicates that incorporating Zn-BChl a can enhance the overall performance of DSSCs, contributing to more sustainable solar energy solutions .

Case Studies

Propriétés

Formule moléculaire |

C55H74N4O6Zn |

|---|---|

Poids moléculaire |

952.6 g/mol |

Nom IUPAC |

zinc;methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate |

InChI |

InChI=1S/C55H75N4O6.Zn/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3;/h25,27-32,34-35,39-40,51H,13-24,26H2,1-12H3,(H-,56,57,58,59,60,62);/q-1;+2/p-1/b33-25+;/t31-,32-,34-,35+,39-,40+,51-;/m1./s1 |

Clé InChI |

RIRRBPQKSNZHKW-AGGZHOMASA-M |

SMILES isomérique |

CC[C@@H]1[C@H](C2=CC3=C(C(=C([N-]3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C(=O)C)C.[Zn+2] |

SMILES canonique |

CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Zn+2] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.